Cararosinol A

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

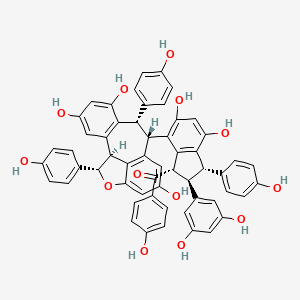

C56H42O13 |

|---|---|

Molecular Weight |

922.9 g/mol |

IUPAC Name |

[(1S,2R,3S)-2-(3,5-dihydroxyphenyl)-4,6-dihydroxy-3-(4-hydroxyphenyl)-7-[(1S,8S,9S,16S)-4,6,12-trihydroxy-8,16-bis(4-hydroxyphenyl)-15-oxatetracyclo[8.6.1.02,7.014,17]heptadeca-2(7),3,5,10(17),11,13-hexaen-9-yl]-2,3-dihydro-1H-inden-1-yl]-(4-hydroxyphenyl)methanone |

InChI |

InChI=1S/C56H42O13/c57-30-9-1-25(2-10-30)44-46(29-17-34(61)19-35(62)18-29)54(55(68)27-5-13-32(59)14-6-27)53-51(44)41(66)24-42(67)52(53)49-39-21-37(64)23-43-48(39)50(56(69-43)28-7-15-33(60)16-8-28)38-20-36(63)22-40(65)47(38)45(49)26-3-11-31(58)12-4-26/h1-24,44-46,49-50,54,56-67H/t44-,45+,46-,49-,50+,54+,56-/m1/s1 |

InChI Key |

ZTPMWPNIUABDEG-WOYRYFLASA-N |

Isomeric SMILES |

C1=CC(=CC=C1[C@@H]2[C@H]([C@@H](C3=C2C(=CC(=C3[C@H]4[C@H](C5=C(C=C(C=C5O)O)[C@@H]6[C@H](OC7=CC(=CC4=C67)O)C8=CC=C(C=C8)O)C9=CC=C(C=C9)O)O)O)C(=O)C1=CC=C(C=C1)O)C1=CC(=CC(=C1)O)O)O |

Canonical SMILES |

C1=CC(=CC=C1C2C(C(C3=C2C(=CC(=C3C4C(C5=C(C=C(C=C5O)O)C6C(OC7=CC(=CC4=C67)O)C8=CC=C(C=C8)O)C9=CC=C(C=C9)O)O)O)C(=O)C1=CC=C(C=C1)O)C1=CC(=CC(=C1)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

Initial Biological Activity Screening of Arzanol: A Technical Guide

Authored for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Arzanol, a prenylated phloroglucinol (B13840) α-pyrone heterodimer isolated from Helichrysum italicum, has emerged as a natural compound with a diverse and compelling pharmacological profile.[1][2][3][4] Its unique molecular structure, characterized by conformational flexibility, allows it to interact with multiple biological targets, making it a promising candidate for further investigation in drug development.[5][6][7] This technical guide provides a comprehensive overview of the initial biological activity screening of Arzanol, summarizing key quantitative data, detailing experimental methodologies, and illustrating the molecular pathways it modulates. The activities covered include its potent anti-inflammatory, antioxidant, anti-cancer, and antimicrobial effects.[1][2][4]

Anti-inflammatory Activity

Arzanol demonstrates significant anti-inflammatory properties by targeting key nodes in the inflammatory cascade.[1][2][3][4][5][6][7] Its mechanism of action involves the dual inhibition of enzymes in the arachidonic acid pathway and the suppression of the master inflammatory regulator, Nuclear Factor-κB (NF-κB).[1][2][5][6][7]

Quantitative Data: Inhibition of Inflammatory Mediators

Arzanol's potency has been quantified against several key enzymes and cellular responses involved in inflammation.

| Target/Assay | IC₅₀ Value | Experimental Model | Reference |

| mPGES-1 | 0.4 µM | Microsomes from IL-1β-stimulated A549 cells | [5][8] |

| 5-Lipoxygenase (5-LOX) | 3.1 µM | In vitro enzyme assay | [1][5] |

| COX-1/COX-2 | 2.3-9 µM | In vitro enzyme assays | [8] |

| NF-κB Signaling Pathway | ~12 µM | Cellular assays | [1][2][5] |

| Pro-inflammatory Cytokines (IL-1β, TNF-α, IL-6, IL-8) | 5.6 - 21.8 µM | Cellular assays | [5][6] |

Key Signaling Pathway Inhibition

Arachidonic Acid Cascade: Arzanol uniquely acts as a dual inhibitor of microsomal prostaglandin (B15479496) E2 synthase-1 (mPGES-1) and 5-lipoxygenase (5-LOX).[1][5] This dual action simultaneously blocks the production of pro-inflammatory prostaglandins (B1171923) (like PGE₂) and leukotrienes, offering a broader anti-inflammatory effect compared to single-target agents like selective COX-2 inhibitors.[1]

References

- 1. mdpi.com [mdpi.com]

- 2. preprints.org [preprints.org]

- 3. Arzanol, a Potent mPGES-1 Inhibitor: Novel Anti-Inflammatory Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Arzanol: A Review of Chemical Properties and Biological Activities | Sciety Labs (Experimental) [sciety-labs.elifesciences.org]

- 5. preprints.org [preprints.org]

- 6. preprints.org [preprints.org]

- 7. researchgate.net [researchgate.net]

- 8. Arzanol, a prenylated heterodimeric phloroglucinyl pyrone, inhibits eicosanoid biosynthesis and exhibits anti-inflammatory efficacy in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

Arzanol: Natural Occurrence, Abundance, and Methodologies for Isolation and Analysis

An In-depth Technical Guide for Researchers and Drug Development Professionals

Arzanol is a prenylated phloroglucinyl α-pyrone that has garnered significant scientific interest due to its potent anti-inflammatory, antioxidant, and antiviral properties.[1][2] This document provides a comprehensive overview of its natural sources, abundance, and the key experimental protocols for its extraction, isolation, and quantification. It also illustrates the key signaling pathways modulated by Arzanol.

Natural Sources and Abundance

Arzanol is a secondary metabolite found predominantly within the plant genus Helichrysum, a member of the Asteraceae family.[3][4] The primary and most studied source of Arzanol is Helichrysum italicum, particularly the subspecies microphyllum, which is native to the Mediterranean region.[4] Other species of Helichrysum have also been identified as sources of Arzanol, including Helichrysum arenarium and Helichrysum oligocephalum.

The abundance of Arzanol can vary based on the plant species, subspecies, geographical location, and the specific part of the plant being analyzed (e.g., flowers, leaves). The compound is typically concentrated in the aerial parts, mainly the leaves and flower heads.

Table 1: Quantitative Abundance of Arzanol in Natural Sources

| Plant Source | Plant Part | Extraction Method | Yield of Arzanol | Reference |

| Helichrysum italicum (Roth) Don ssp. microphyllum | Dried Aerial Parts (leaves and flower heads) | Acetone (B3395972) Extraction followed by chromatography | ~780 mg per 1 kg |

Experimental Protocols

The isolation and quantification of Arzanol involve multi-step procedures, from initial extraction to final chromatographic analysis.

The extraction of Arzanol from Helichrysum italicum is a critical first step. The choice of solvent and method significantly impacts the yield and purity of the crude extract.

-

Objective: To extract phloroglucinols and α-pyrones, including Arzanol, from dried and powdered plant material.

-

Apparatus and Reagents:

-

Dried, powdered aerial parts of Helichrysum italicum

-

Soxhlet extractor or maceration setup

-

Rotary evaporator

-

Solvents: Acetone (primary), methanol, ethanol, diethyl ether

-

Solid-phase extraction (SPE) cartridges

-

-

Methodology: Solvent Extraction

-

Preparation: The dried aerial parts (leaves and flower heads) of H. italicum are ground into a fine powder to increase the surface area for solvent penetration.

-

Extraction: The powdered plant material is subjected to exhaustive extraction with acetone, typically using a Soxhlet apparatus or through maceration at room temperature.

-

Concentration: The resulting acetone extract is filtered to remove solid plant debris. The solvent is then evaporated under reduced pressure using a rotary evaporator to yield a concentrated crude extract.

-

Initial Fractionation (Optional): The crude acetone extract can be further fractionated using solid-phase extraction (SPE). The extract is loaded onto an SPE column and eluted with solvents of increasing polarity (e.g., petroleum ether, ethyl acetate, and acetone) to separate compounds based on polarity. The fraction containing Arzanol is identified via bioassay (e.g., NF-κB inhibition) or thin-layer chromatography (TLC).

-

Following extraction, the Arzanol-rich fraction is subjected to chromatographic techniques to isolate the pure compound.

-

Objective: To purify Arzanol from the crude extract or active fraction.

-

Apparatus and Reagents:

-

Glass chromatography column

-

Silica (B1680970) gel (for gravity column chromatography)

-

Solvent systems (e.g., gradients of petroleum ether-ethyl acetate)

-

Thin-Layer Chromatography (TLC) plates for monitoring fractions

-

-

Methodology: Bioassay-Directed Fractionation

-

Column Packing: A glass column is packed with silica gel suspended in a non-polar solvent (e.g., petroleum ether).

-

Loading: The concentrated, Arzanol-rich fraction is adsorbed onto a small amount of silica gel and carefully loaded onto the top of the packed column.

-

Elution: The column is eluted with a solvent gradient of increasing polarity, such as petroleum ether-ethyl acetate.

-

Fraction Collection: Fractions are collected sequentially as the solvent runs through the column.

-

Monitoring: The separation is monitored using TLC. Aliquots from each fraction are spotted on a TLC plate, developed in an appropriate solvent system, and visualized under UV light to identify fractions containing the compound of interest. Fractions with similar TLC profiles are pooled.

-

Final Purification: The pooled fractions containing Arzanol are concentrated. If necessary, the material is re-chromatographed under different conditions until pure Arzanol is obtained, often as a pale yellow solid.

-

High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD) is a standard method for the precise quantification of Arzanol.

-

Objective: To determine the exact concentration of Arzanol in an extract.

-

Apparatus and Reagents:

-

HPLC system with a DAD detector

-

Reversed-phase C18 column

-

Mobile phase solvents (e.g., acetonitrile (B52724), water, often with an acidifier like formic acid)

-

Pure Arzanol standard (>98% purity)

-

Sample filters (0.45 µm)

-

-

Methodology:

-

Standard Preparation: A stock solution of pure Arzanol is prepared in a suitable solvent (e.g., methanol). A series of calibration standards are prepared by serial dilution of the stock solution to create a calibration curve.

-

Sample Preparation: The plant extract is accurately weighed, dissolved in the mobile phase or methanol, and filtered through a 0.45 µm syringe filter to remove particulate matter.

-

Chromatographic Conditions:

-

Column: Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient elution is typically used, for example, starting with a higher proportion of water (with 0.1% formic acid) and increasing the proportion of acetonitrile over time.

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: The DAD is set to monitor at the wavelength of maximum absorbance for Arzanol (e.g., 280 nm).

-

-

Analysis: The calibration standards are injected first to establish a calibration curve (peak area vs. concentration). The prepared sample is then injected.

-

Quantification: The concentration of Arzanol in the sample is determined by comparing the peak area of Arzanol in the sample chromatogram with the calibration curve.

-

Key Signaling Pathways Modulated by Arzanol

Arzanol exerts its biological effects by modulating key inflammatory and viral replication pathways.

Nuclear Factor-kappa B (NF-κB) is a critical transcription factor that regulates the expression of numerous pro-inflammatory genes. Arzanol is a potent inhibitor of NF-κB activation. This inhibition prevents the release of pro-inflammatory cytokines like IL-1β, IL-6, and TNF-α and is also linked to its anti-HIV activity.

Arzanol interferes with the arachidonic acid cascade, a key pathway for the production of pro-inflammatory lipid mediators called eicosanoids (prostaglandins and leukotrienes). It is a potent inhibitor of microsomal prostaglandin (B15479496) E2 synthase-1 (mPGES-1) and also inhibits 5-lipoxygenase (5-LOX). This dual inhibition reduces the production of PGE2 and leukotrienes, which are key mediators of inflammation and pain.

The overall process from plant material to pure compound can be visualized as a multi-stage workflow, ensuring the systematic removal of impurities and the concentration of the target molecule.

References

Arzanol: A Comprehensive Technical Guide on its Physicochemical Properties and Biological Interactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arzanol, a natural phloroglucinol (B13840) α-pyrone, has garnered significant attention within the scientific community for its diverse pharmacological activities. Isolated primarily from Helichrysum italicum, this compound exhibits potent anti-inflammatory, antioxidant, and antiviral properties, positioning it as a promising candidate for further investigation in drug discovery and development. This technical guide provides an in-depth overview of the physicochemical properties of Arzanol, details the experimental protocols for key cited experiments, and visualizes its interactions with crucial signaling pathways.

Physicochemical Properties of Arzanol

Arzanol is a prenylated heterodimeric phloroglucinyl α-pyrone. Its chemical structure, characterized by a 3-prenylated acetophloroglucinol moiety linked to an α-pyrone unit via a methylene (B1212753) bridge, dictates its physicochemical behavior.

Chemical Structure

-

IUPAC Name: 3-[[3-acetyl-2,4,6-trihydroxy-5-(3-methylbut-2-enyl)phenyl]methyl]-6-ethyl-4-hydroxy-5-methylpyran-2-one

-

Molecular Formula: C₂₂H₂₆O₇

-

Molecular Weight: 402.44 g/mol

-

Appearance: Pale yellow solid

Solubility and Partition Coefficient

Arzanol is characterized by its poor solubility in water and high solubility in polar organic solvents. This property is critical for its handling in experimental settings and for formulation considerations in drug development.

| Property | Value | Source |

| Water Solubility | Poorly soluble/Insoluble | |

| Solubility in Organic Solvents | Highly soluble in methanol, ethanol, dimethyl sulfoxide (B87167) (DMSO), and acetone (B3395972) | |

| Solubility in DMSO | 1 mg/mL | |

| logP (Octanol-Water Partition Coefficient) | 3.9 (Calculated) |

Other Physicochemical Data

While extensive experimental data is still emerging, some key physicochemical parameters have been reported or calculated.

| Property | Value/Description | Source |

| Physical State | Solid | |

| Melting Point | Data not readily available in the public domain. | |

| pKa | Data not readily available in the public domain. | |

| Stability | Stable under standard laboratory conditions; sensitive to light and moisture. | |

| Hydrogen Bond Donor Count | 4 | |

| Hydrogen Bond Acceptor Count | 7 | |

| Rotatable Bond Count | 6 | |

| Topological Polar Surface Area (TPSA) | 124 Ų |

Experimental Protocols

Understanding the methodologies used to elucidate the biological activity of Arzanol is crucial for reproducing and building upon existing research.

Isolation of Arzanol from Helichrysum italicum

A common method for the isolation of Arzanol involves solvent extraction followed by chromatographic purification.

-

Extraction: The air-dried and powdered aerial parts of Helichrysum italicum are macerated with acetone at room temperature.

-

Solvent Removal: The resulting acetone extract is concentrated under reduced pressure to yield a crude extract.

-

Chromatographic Purification: The crude extract is then subjected to column chromatography on silica (B1680970) gel, eluting with a gradient of n-hexane and ethyl acetate.

-

Final Purification: Fractions containing Arzanol are further purified by preparative High-Performance Liquid Chromatography (HPLC) to yield the pure compound.

NF-κB Inhibition Assay

The anti-inflammatory activity of Arzanol is partly attributed to its ability to inhibit the NF-κB signaling pathway. A luciferase reporter assay is a common method to quantify this inhibition.

-

Cell Culture: A suitable cell line, such as a T cell line, is cultured under standard conditions.

-

Transfection: The cells are transfected with a reporter plasmid containing the luciferase gene under the control of an NF-κB response element.

-

Stimulation and Treatment: The transfected cells are pre-treated with varying concentrations of Arzanol for a specified period before being stimulated with an NF-κB activator, such as Tumor Necrosis Factor-alpha (TNF-α).

-

Luciferase Activity Measurement: After incubation, the cells are lysed, and the luciferase substrate is added. The resulting luminescence, which is proportional to NF-κB activity, is measured using a luminometer.

-

Data Analysis: The inhibitory effect of Arzanol is determined by comparing the luciferase activity in treated cells to that in untreated, stimulated control cells. The IC₅₀ value, the concentration at which 50% of the NF-κB activity is inhibited, can then be calculated.

Dual Inhibition of mPGES-1 and 5-LOX in the Arachidonic Acid Cascade

Arzanol has been identified as a dual inhibitor of microsomal prostaglandin (B15479496) E₂ synthase-1 (mPGES-1) and 5-lipoxygenase (5-LOX), key enzymes in the inflammatory arachidonic acid cascade.

-

Enzyme Source: Microsomes containing mPGES-1 are typically prepared from IL-1β-stimulated A549 cells. 5-LOX can be obtained from purified recombinant sources or isolated from neutrophils.

-

Incubation: The respective enzymes are incubated with their substrates (PGH₂ for mPGES-1 and arachidonic acid for 5-LOX) in the presence of various concentrations of Arzanol.

-

Product Quantification: The enzymatic reaction is stopped, and the products (PGE₂ for mPGES-1 and leukotrienes for 5-LOX) are quantified using methods such as enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-mass spectrometry (LC-MS).

-

Inhibitory Potency Determination: The percentage of inhibition at each Arzanol concentration is calculated, and the IC₅₀ value is determined.

Signaling Pathways and Molecular Interactions

Arzanol's diverse biological effects stem from its ability to modulate multiple signaling pathways.

Inhibition of the NF-κB Signaling Pathway

Arzanol effectively suppresses the activation of NF-κB, a key transcription factor that regulates the expression of numerous pro-inflammatory genes. This inhibition helps to reduce the production of inflammatory cytokines such as IL-1β, IL-6, and TNF-α.

Dual Inhibition of the Arachidonic Acid Cascade

Arzanol interferes with the production of pro-inflammatory eicosanoids by inhibiting both mPGES-1 and 5-LOX. This dual action makes it a particularly interesting anti-inflammatory agent.

Modulation of SIRT1 and Brain Glycogen (B147801) Phosphorylase

Recent studies have revealed that Arzanol also interacts with other key cellular targets, including Sirtuin 1 (SIRT1), a protein involved in cellular regulation, and brain glycogen phosphorylase (bGP), an enzyme crucial for glucose metabolism in the brain. Arzanol has been shown to inhibit SIRT1 enzymatic activity and act as a positive modulator of bGP.

Conclusion

Arzanol presents a compelling profile as a multi-target bioactive compound. Its well-defined chemical structure and solubility characteristics, coupled with its potent inhibitory effects on key inflammatory pathways, underscore its therapeutic potential. The lack of readily available experimental data for certain physicochemical properties, such as melting point and pKa, highlights an area for future research that would be invaluable for its continued development. The detailed experimental protocols and pathway visualizations provided in this guide offer a solid foundation for researchers and scientists to further explore the promising pharmacological landscape of Arzanol.

Ethnobotanical Uses of Arzanol-Containing Plants: A Technical Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Arzanol is a prenylated α-pyrone-phloroglucinol heterodimer with significant therapeutic potential, primarily recognized for its potent anti-inflammatory and antioxidant properties.[1][2][3] This compound is predominantly isolated from plants of the Helichrysum genus, most notably Helichrysum italicum.[4] Traditional medicine, particularly in the Mediterranean region, has long utilized these plants to treat a variety of ailments, many of which are now being scientifically validated through the study of Arzanol's mechanisms of action. This guide provides a comprehensive overview of the ethnobotanical uses of Arzanol-containing plants, delves into the pharmacological activities of Arzanol, presents detailed experimental protocols for its study, and visualizes key pathways and workflows to support further research and drug development.

Ethnobotanical Landscape of Arzanol-Containing Plants

The primary source of Arzanol is Helichrysum italicum, a plant with a rich history in traditional medicine across the Mediterranean.[4] Its common names, "Immortelle" and "Everlasting," allude to the longevity of its flowers after picking. Ethnobotanical records reveal a consistent pattern of use for conditions associated with inflammation, pain, and infection.

Traditional Medicinal Applications

Helichrysum species have been traditionally used to prepare infusions, decoctions, and topical applications to treat a wide range of health issues. The ethnobotanical data strongly correlates with the known anti-inflammatory and antioxidant activities of Arzanol.

| Ethnobotanical Use | Plant Species | Traditional Preparation and Administration |

| Anti-inflammatory and Analgesic | ||

| Arthritis and Joint Pain | Helichrysum italicum | Infusions or decoctions of the flowering tops for internal use; topical application of infused oils. |

| Muscle Aches and Sprains | Helichrysum italicum | Topical application of essential oil or infused oil. |

| Headache | Helichrysum italicum | Inhalation of the vapor from infusions or topical application of the essential oil to the temples. |

| Dermatological Applications | ||

| Skin Inflammation and Irritation | Helichrysum italicum | Topical application of diluted essential oil, infused oil, or poultices made from the flowers. |

| Wound Healing and Scars | Helichrysum italicum | Direct application of the essential oil or infused oil to promote tissue regeneration and reduce scarring. |

| Bruises and Hematomas | Helichrysum italicum | Topical application of the essential oil or infused oil to reduce swelling and discoloration. |

| Respiratory Ailments | ||

| Colds and Coughs | Helichrysum italicum | Inhalation of steam from infusions of the flowering tops. |

| Asthma and Allergies | Helichrysum italicum | Infusions for internal consumption. |

| Digestive Health | ||

| Indigestion and Bloating | Helichrysum italicum | Infusions of the flowering tops taken orally. |

| Gallbladder Disorders | Helichrysum italicum | Traditional use of infusions to support gallbladder function. |

Pharmacological Activities of Arzanol

Scientific research has substantiated many of the traditional uses of Helichrysum italicum by elucidating the pharmacological activities of Arzanol. Its primary mechanisms of action revolve around the modulation of inflammatory pathways and the mitigation of oxidative stress.

Anti-inflammatory Activity

Arzanol exerts its anti-inflammatory effects through a multi-target approach. It is a potent inhibitor of key enzymes and transcription factors involved in the inflammatory cascade.

-

NF-κB Inhibition: Arzanol inhibits the activation of Nuclear Factor-kappa B (NF-κB), a pivotal transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines and chemokines.[3]

-

mPGES-1 and 5-LOX Inhibition: Arzanol has been identified as a dual inhibitor of microsomal prostaglandin (B15479496) E2 synthase-1 (mPGES-1) and 5-lipoxygenase (5-LOX).[3] This dual inhibition leads to a reduction in the production of pro-inflammatory prostaglandins (B1171923) and leukotrienes.

| Target | IC50 Value | Assay System |

| NF-κB | ~5 µg/mL | Luciferase reporter assay in T cells |

| mPGES-1 | 0.4 µM | Cell-free enzymatic assay |

| 5-Lipoxygenase | 2.3 - 9 µM | Neutrophil-based assay |

| Cyclooxygenase-1 (COX-1) | 2.3 - 9 µM | In vitro enzymatic assay |

| Cyclooxygenase-2 (COX-2) derived PGE2 | 2.3 - 9 µM | In vitro assay |

Antioxidant Activity

Arzanol's antioxidant properties contribute significantly to its therapeutic effects by protecting cells from damage induced by reactive oxygen species (ROS).

-

Radical Scavenging: Arzanol effectively scavenges free radicals, as demonstrated in various in vitro antioxidant assays.

-

Inhibition of Lipid Peroxidation: It has been shown to inhibit lipid peroxidation in biological membranes, a key process in cellular injury.[2]

| Assay | Activity |

| DPPH Radical Scavenging | Significant scavenging activity demonstrated. |

| Oxygen Radical Absorbance Capacity (ORAC) | High ORAC value indicating potent antioxidant capacity. |

| Inhibition of TBH-induced oxidative stress in VERO cells | Strong inhibition of lipid peroxidation.[2] |

| Thermal autoxidation of cholesterol | Significant antioxidant activity.[2] |

Experimental Protocols

This section provides detailed methodologies for the extraction, isolation, and biological evaluation of Arzanol.

Extraction and Isolation of Arzanol from Helichrysum italicum

This protocol is adapted from the methods described in the literature for the efficient extraction and isolation of Arzanol.

Materials:

-

Dried and powdered aerial parts of Helichrysum italicum

-

Petroleum ether

-

Ethyl acetate (B1210297)

-

Silica (B1680970) gel for column chromatography

-

Solvents for chromatography (e.g., hexane (B92381), ethyl acetate)

-

Rotary evaporator

-

Chromatography columns

Procedure:

-

Extraction:

-

Macerate 1 kg of the dried, powdered plant material in 5 L of acetone at room temperature for 48 hours.

-

Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude acetone extract.

-

-

Fractionation:

-

Suspend the crude acetone extract in a mixture of water and methanol (B129727) (9:1 v/v) and partition successively with petroleum ether and ethyl acetate.

-

Separate the layers and concentrate the ethyl acetate fraction to dryness.

-

-

Column Chromatography:

-

Subject the ethyl acetate fraction to silica gel column chromatography.

-

Elute the column with a gradient of hexane and ethyl acetate, starting with 100% hexane and gradually increasing the polarity.

-

Collect fractions and monitor by thin-layer chromatography (TLC).

-

-

Purification:

-

Combine the fractions containing Arzanol (identified by TLC comparison with a standard).

-

Further purify the combined fractions by repeated column chromatography or preparative HPLC to yield pure Arzanol.

-

NF-κB Luciferase Reporter Assay

This protocol is designed to assess the inhibitory effect of Arzanol on NF-κB activation in a cell-based assay.

Materials:

-

HEK293T cells (or other suitable cell line)

-

pNF-κB-Luc reporter plasmid

-

pRL-TK (Renilla luciferase) control plasmid

-

Lipofectamine 2000 (or other transfection reagent)

-

DMEM (Dulbecco's Modified Eagle Medium)

-

Fetal Bovine Serum (FBS)

-

Tumor Necrosis Factor-alpha (TNF-α)

-

Arzanol

-

Dual-Luciferase® Reporter Assay System (Promega)

-

Luminometer

Procedure:

-

Cell Seeding:

-

Seed HEK293T cells in a 96-well plate at a density of 2 x 10^4 cells per well and incubate overnight.

-

-

Transfection:

-

Co-transfect the cells with the pNF-κB-Luc reporter plasmid and the pRL-TK control plasmid using Lipofectamine 2000 according to the manufacturer's protocol.

-

-

Treatment:

-

After 24 hours of transfection, replace the medium with fresh DMEM containing various concentrations of Arzanol (e.g., 1, 5, 10, 25 µM).

-

Incubate for 1 hour.

-

-

Stimulation:

-

Stimulate the cells with TNF-α (10 ng/mL) for 6 hours to induce NF-κB activation. Include a non-stimulated control.

-

-

Luciferase Assay:

-

Lyse the cells and measure the firefly and Renilla luciferase activities using the Dual-Luciferase® Reporter Assay System and a luminometer.

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell viability.

-

Calculate the percentage inhibition of NF-κB activity by Arzanol compared to the TNF-α stimulated control.

-

DPPH Radical Scavenging Assay

This is a common and straightforward method to evaluate the antioxidant capacity of Arzanol.[5][6][7][8]

Materials:

-

2,2-diphenyl-1-picrylhydrazyl (DPPH)

-

Methanol

-

Arzanol

-

Ascorbic acid (positive control)

-

96-well microplate

-

Spectrophotometer

Procedure:

-

Preparation of Solutions:

-

Prepare a 0.1 mM solution of DPPH in methanol.

-

Prepare a stock solution of Arzanol in methanol and make serial dilutions to obtain a range of concentrations.

-

Prepare a stock solution of ascorbic acid for the positive control.

-

-

Assay:

-

Add 100 µL of the DPPH solution to each well of a 96-well plate.

-

Add 100 µL of the different concentrations of Arzanol or ascorbic acid to the wells.

-

For the blank, add 100 µL of methanol instead of the sample.

-

-

Incubation and Measurement:

-

Calculation:

-

Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [(A_blank - A_sample) / A_blank] x 100 where A_blank is the absorbance of the blank and A_sample is the absorbance of the sample.

-

Determine the IC50 value of Arzanol, which is the concentration required to scavenge 50% of the DPPH radicals.

-

Carrageenan-Induced Pleurisy in Rats

This in vivo model is used to evaluate the anti-inflammatory activity of Arzanol.[9][10][11]

Materials:

-

Male Wistar rats (180-220 g)

-

λ-Carrageenan

-

Arzanol

-

Saline solution (0.9% NaCl)

-

Anesthetic (e.g., isoflurane)

-

Heparin

-

Evans blue dye (for vascular permeability)

Procedure:

-

Animal Groups:

-

Divide the rats into groups: a control group, a carrageenan group, and carrageenan + Arzanol treatment groups (different doses).

-

-

Treatment:

-

Administer Arzanol (e.g., 1, 5, 10 mg/kg) intraperitoneally (i.p.) or orally (p.o.) 1 hour before the carrageenan injection. The control and carrageenan groups receive the vehicle.

-

-

Induction of Pleurisy:

-

Anesthetize the rats and inject 0.1 mL of 1% carrageenan solution into the right pleural cavity. The control group receives saline.

-

-

Sample Collection:

-

After 4 hours, euthanize the animals and open the thoracic cavity.

-

Collect the pleural exudate by washing the cavity with 1 mL of heparinized saline.

-

Measure the volume of the exudate.

-

-

Analysis:

-

Centrifuge the exudate to separate the cells.

-

Determine the total and differential leukocyte counts in the cell pellet.

-

Measure the concentration of inflammatory mediators (e.g., prostaglandins, cytokines) in the supernatant using ELISA kits.

-

To assess vascular permeability, inject Evans blue dye intravenously before carrageenan administration and measure its extravasation into the pleural cavity.

-

Signaling Pathway Modulation by Arzanol

Arzanol's anti-inflammatory effects are mediated through its interaction with specific signaling pathways. The inhibition of the NF-κB pathway is a central mechanism.

Conclusion

Arzanol, a key bioactive compound from Helichrysum italicum, demonstrates significant potential as a therapeutic agent, particularly in the management of inflammatory and oxidative stress-related conditions. The ethnobotanical uses of Arzanol-containing plants provide a valuable foundation for modern pharmacological research. The detailed experimental protocols and elucidated signaling pathways presented in this guide offer a practical framework for scientists and researchers to further explore the therapeutic applications of this promising natural product. Continued investigation into the pharmacokinetics, bioavailability, and clinical efficacy of Arzanol is warranted to translate its demonstrated preclinical activities into novel therapeutic interventions.

References

- 1. researchgate.net [researchgate.net]

- 2. Evaluation of the antioxidant and cytotoxic activity of arzanol, a prenylated alpha-pyrone-phloroglucinol etherodimer from Helichrysum italicum subsp.microphyllum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Arzanol, a prenylated heterodimeric phloroglucinyl pyrone, inhibits eicosanoid biosynthesis and exhibits anti-inflammatory efficacy in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. acmeresearchlabs.in [acmeresearchlabs.in]

- 6. researchgate.net [researchgate.net]

- 7. DPPH radical scavenging assay [bio-protocol.org]

- 8. marinebiology.pt [marinebiology.pt]

- 9. Increased carrageenan-induced acute lung inflammation in old rats - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Further studies on carrageenan-induced pleurisy in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Ebselen Attenuates Lung Injury in Experimental Model of Carrageenan-Induced Pleurisy in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Arzanol: In Vitro Experimental Protocols for Preclinical Research

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Arzanol, a natural phloroglucinol (B13840) α-pyrone isolated from Helichrysum italicum, has garnered significant interest in the scientific community for its potent anti-inflammatory, antioxidant, and anti-cancer properties.[1][2] In vitro studies have been instrumental in elucidating the mechanisms of action of Arzanol, revealing its ability to modulate key signaling pathways involved in various pathological processes. This document provides a comprehensive overview of the experimental protocols for in vitro studies of Arzanol, designed to assist researchers in the fields of pharmacology, cell biology, and drug discovery.

Physicochemical Properties of Arzanol

Arzanol is a prenylated heterodimeric phloroglucinyl pyrone.[2][3] Its unique chemical structure contributes to its diverse biological activities.

Data Presentation: In Vitro Bioactivities of Arzanol

The following tables summarize the quantitative data from various in vitro studies on Arzanol, providing a comparative overview of its efficacy in different experimental models.

Table 1: Anti-inflammatory Activity of Arzanol

| Target | Assay System | IC50 Value | Reference |

| NF-κB | T cell line | ~12 µM | |

| 5-Lipoxygenase (5-LOX) | Neutrophils | 2.3-9 µM | |

| Cyclooxygenase-1 (COX-1) | In vitro enzyme assay | 2.3-9 µM | |

| Cyclooxygenase-2 (COX-2) derived PGE2 formation | In vitro assay | 2.3-9 µM | |

| Microsomal PGE2 synthase-1 (mPGES-1) | In vitro enzyme assay | 0.4 µM |

Table 2: Cytotoxic and Anti-proliferative Activity of Arzanol

| Cell Line | Cell Type | Assay | IC50/Effective Concentration | Reference |

| Caco-2 | Colon cancer | Cell Viability | 55% reduction at 100 µg/mL | |

| B16F10 | Murine melanoma | Cell Viability | 95% reduction at 200 µg/mL | |

| HeLa | Cervical carcinoma | Cell Viability | 36% reduction at 200 µg/mL | |

| A549 | Human lung carcinoma | Cell Survival | Significant suppression at 50 µM | |

| VERO | Monkey kidney fibroblasts | Cytotoxicity | Non-cytotoxic up to 40 µM | |

| SH-SY5Y (differentiated) | Human neuroblastoma | Cell Viability (MTT) | Protection at 5-25 µM against H2O2 | |

| HaCaT | Human keratinocytes | Cytotoxicity (MTT) | No cytotoxicity up to 100 µM |

Table 3: Antioxidant and Neuroprotective Activity of Arzanol

| Activity | Experimental Model | Effective Concentration | Key Findings | Reference |

| Antioxidant | Linoleic acid autoxidation | 1-5 nmol | Complete inhibition at 5 nmol | |

| Antioxidant | Cholesterol autoxidation | 10 nmol | Significant inhibition | |

| Oxidative Stress Inhibition | TBH-induced stress in VERO cells | Non-cytotoxic concentrations | Strong inhibition | |

| ROS Reduction | H2O2-induced ROS in SH-SY5Y cells | 5 µM | Significant decrease in ROS | |

| ROS Reduction | H2O2-induced ROS in HaCaT cells | 50 µM | Decreased ROS production | |

| Neuroprotection | Glutamate-induced excitotoxicity in SH-SY5Y cells | 5-10 µM | Protection against neuronal damage |

Experimental Protocols

This section provides detailed methodologies for key in vitro experiments to evaluate the biological activities of Arzanol.

Cell Viability and Cytotoxicity Assessment (MTT Assay)

The MTT assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C and 5% CO₂.

-

Compound Treatment: Prepare various concentrations of Arzanol in the appropriate culture medium. Remove the existing medium from the wells and add 100 µL of the Arzanol-containing medium. Include vehicle-treated and untreated controls. Incubate for the desired period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS. After the treatment period, add 10 µL of the MTT stock solution to each well (final concentration 0.5 mg/mL).

-

Incubation: Incubate the plate for 4 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow the formation of formazan (B1609692) crystals.

-

Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

-

Absorbance Measurement: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization of the formazan crystals. Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader. A reference wavelength of >650 nm can be used.

MTT Assay Experimental Workflow.

Measurement of Intracellular Reactive Oxygen Species (ROS) (H2DCFDA Assay)

The H2DCFDA assay is used to measure intracellular ROS levels. 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (H2DCFDA) is a cell-permeable probe that is deacetylated by cellular esterases and then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).

Protocol:

-

Cell Seeding: Seed cells in a black, clear-bottom 96-well plate at a suitable density and allow them to adhere overnight.

-

Compound Pre-treatment: Treat the cells with various concentrations of Arzanol for a specified period (e.g., 2-24 hours).

-

H2DCFDA Loading: Prepare a 20 µM working solution of H2DCFDA in serum-free medium or PBS. Remove the medium from the wells and wash the cells once with PBS. Add 100 µL of the H2DCFDA working solution to each well.

-

Incubation: Incubate the plate at 37°C for 30-45 minutes in the dark.

-

Induction of Oxidative Stress: Remove the H2DCFDA solution and wash the cells with PBS. Add 100 µL of a ROS-inducing agent (e.g., H₂O₂) at the desired concentration, with or without Arzanol.

-

Fluorescence Measurement: Immediately measure the fluorescence intensity using a fluorescence microplate reader with excitation at ~485 nm and emission at ~535 nm.

H2DCFDA ROS Assay Experimental Workflow.

Apoptosis Detection

This assay utilizes a substrate that is cleaved by activated caspase-3 and -7 in apoptotic cells, releasing a high-affinity DNA dye that stains the nucleus green.

Protocol:

-

Cell Seeding and Treatment: Seed cells in a suitable culture vessel (e.g., 96-well plate, chamber slide). Induce apoptosis using a known agent in the presence or absence of Arzanol.

-

Substrate Addition: Prepare a 5 µM working solution of NucView® 488 substrate in fresh culture medium or PBS. Replace the existing medium with the substrate-containing medium.

-

Incubation: Incubate the cells at room temperature for 15-30 minutes, protected from light.

-

Analysis:

-

Fluorescence Microscopy: Observe the cells directly using a fluorescence microscope with a filter set for green fluorescence (Ex/Em: ~485/515 nm).

-

Flow Cytometry: Harvest the cells, resuspend in PBS, and analyze using a flow cytometer with the appropriate laser and filter settings for green fluorescence.

-

Plate Reader: Measure the fluorescence intensity in a microplate reader at Ex/Em ~488/520 nm.

-

PI is a fluorescent intercalating agent that stains DNA. It cannot cross the membrane of live cells, but it can penetrate the compromised membranes of late apoptotic and necrotic cells.

Protocol:

-

Cell Culture and Treatment: Culture cells and treat them with Arzanol and/or an apoptosis-inducing agent.

-

Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension at 200 x g for 5 minutes.

-

Fixation: Resuspend the cell pellet in 500 µL of PBS and fix by adding 4.5 mL of cold 70% ethanol (B145695) while gently vortexing. Store at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in a staining solution containing PI (e.g., 50 µg/mL) and RNase A (to prevent staining of RNA).

-

Incubation: Incubate for 30 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the cells using a flow cytometer. Apoptotic cells will appear as a sub-G1 peak in the DNA content histogram due to DNA fragmentation.

Anti-inflammatory Enzyme Inhibition Assays

Commercial kits are available to screen for COX-1 and COX-2 inhibitors. These assays typically measure the peroxidase activity of the COX enzymes.

Generalized Protocol:

-

Reagent Preparation: Prepare the assay buffer, heme, and enzyme (COX-1 or COX-2) solutions as per the kit instructions.

-

Inhibitor Addition: Add different concentrations of Arzanol to the reaction wells.

-

Enzyme Reaction: Initiate the reaction by adding arachidonic acid (the substrate).

-

Detection: The peroxidase activity is monitored colorimetrically or fluorometrically by the appearance of an oxidized product.

-

Data Analysis: Calculate the percentage of inhibition and determine the IC50 value.

This assay measures the ability of a compound to inhibit the 5-LOX enzyme, which is involved in the production of leukotrienes.

Generalized Protocol:

-

Reaction Mixture: Prepare a reaction mixture containing phosphate (B84403) buffer (pH ~6.3-8.0), the 5-LOX enzyme, and various concentrations of Arzanol.

-

Pre-incubation: Incubate the mixture for a short period (e.g., 10 minutes) at 25°C.

-

Reaction Initiation: Start the reaction by adding the substrate, linoleic acid.

-

Absorbance Measurement: Monitor the increase in absorbance at 234 nm, which corresponds to the formation of the conjugated diene product.

-

Data Analysis: Calculate the percentage of inhibition and the IC50 value.

The activation of the NF-κB pathway can be quantified by measuring the levels of the p65 subunit in nuclear extracts using an ELISA kit.

Generalized Protocol:

-

Cell Lysis and Nuclear Extraction: Treat cells with an inflammatory stimulus (e.g., LPS or TNF-α) in the presence or absence of Arzanol. Prepare nuclear extracts from the cells.

-

ELISA: Add the nuclear extracts to a 96-well plate pre-coated with an antibody that captures NF-κB p65.

-

Detection: Add a primary antibody specific for p65, followed by a secondary HRP-conjugated antibody.

-

Substrate Addition: Add a TMB substrate solution, which develops a color in proportion to the amount of bound p65.

-

Absorbance Measurement: Stop the reaction and measure the absorbance at 450 nm.

Signaling Pathways and Mechanisms of Action

Arzanol exerts its biological effects by modulating multiple signaling pathways. The following diagrams illustrate the key pathways targeted by Arzanol.

Arzanol's inhibition of pro-inflammatory pathways.

Arzanol's mechanism of antioxidant action.

Conclusion

The in vitro experimental protocols outlined in this document provide a robust framework for investigating the multifaceted biological activities of Arzanol. By employing these standardized methodologies, researchers can obtain reliable and reproducible data to further explore the therapeutic potential of this promising natural compound. The provided data tables and pathway diagrams serve as a valuable resource for understanding the current knowledge and guiding future research directions in the preclinical development of Arzanol.

References

Application Notes and Protocols for Testing Arzanol's Anti-inflammatory Activity

Audience: Researchers, scientists, and drug development professionals.

Introduction

Arzanol, a natural phloroglucinol (B13840) α-pyrone derived from Helichrysum italicum, has demonstrated significant anti-inflammatory properties.[1] Its mechanism of action involves the modulation of key inflammatory pathways, making it a compound of interest for therapeutic development. These application notes provide detailed protocols for in vitro and in vivo assays to characterize the anti-inflammatory activity of Arzanol, focusing on its effects on eicosanoid biosynthesis and major inflammatory signaling pathways.

Data Presentation: Quantitative Inhibitory and Efficacy Data

The following tables summarize the reported quantitative data on Arzanol's inhibitory activity against key inflammatory enzymes and its in vivo efficacy.

Table 1: In Vitro Inhibitory Activity of Arzanol

| Target Enzyme | Assay Type | IC50 Value | Reference |

| Cyclooxygenase-1 (COX-1) | Cell-free | 2.3 - 9 µM | [2] |

| Cyclooxygenase-2 (COX-2) | Cell-based (PGE₂ formation) | Not directly inhibitory on protein | [2] |

| 5-Lipoxygenase (5-LOX) | Neutrophil-based | 2.3 - 9 µM | [2] |

| Microsomal Prostaglandin E₂ Synthase-1 (mPGES-1) | Cell-free | 0.4 µM | [2][3] |

| Nuclear Factor-κB (NF-κB) | Luciferase Reporter Assay | ~12 µM | [4] |

Table 2: In Vivo Anti-inflammatory Efficacy of Arzanol

| Animal Model | Treatment | Key Findings | Reference |

| Carrageenan-induced pleurisy in rats | 3.6 mg/kg, i.p. | - 59% reduction in exudate formation- 48% reduction in cell infiltration- 47% inhibition of PGE₂ levels in exudate | [1][2] |

Experimental Protocols

This section provides detailed methodologies for key experiments to evaluate the anti-inflammatory properties of Arzanol.

In Vitro Assays

1. Cyclooxygenase (COX-1 and COX-2) Inhibition Assay (Cell-free Fluorometric Method)

This protocol is adapted from commercially available COX inhibitor screening kits and provides a method to assess the direct inhibitory effect of Arzanol on COX-1 and COX-2 enzymes.

-

Materials:

-

Ovine COX-1 and human recombinant COX-2 enzymes

-

COX Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

-

Heme cofactor

-

Fluorometric probe (e.g., ADHP)

-

Arachidonic acid (substrate)

-

Arzanol

-

Selective COX-1 and COX-2 inhibitors (for controls, e.g., SC-560 and Celecoxib)

-

96-well white opaque microplate

-

Fluorescence plate reader (Ex/Em = 535/587 nm)

-

-

Procedure:

-

Prepare a reaction mixture containing COX Assay Buffer, COX Probe, and COX Cofactor.

-

In the wells of the 96-well plate, add the reaction mixture.

-

Add the test compound (Arzanol at various concentrations) or a vehicle control (e.g., DMSO).

-

Add the COX-1 or COX-2 enzyme to the respective wells.

-

Incubate the plate for 10-15 minutes at 37°C.

-

Initiate the reaction by adding arachidonic acid to all wells.

-

Immediately begin kinetic measurement of fluorescence intensity for 5-10 minutes at 25°C.

-

Calculate the rate of reaction (slope of the linear portion of the kinetic curve).

-

Determine the percent inhibition for each concentration of Arzanol relative to the vehicle control.

-

Calculate the IC50 value by plotting percent inhibition versus Arzanol concentration.

-

2. 5-Lipoxygenase (5-LOX) Inhibition Assay (Human Neutrophil-based)

This protocol assesses the ability of Arzanol to inhibit 5-LOX activity in a cellular context, which is physiologically relevant.

-

Materials:

-

Freshly isolated human neutrophils

-

Hanks' Balanced Salt Solution (HBSS) with calcium and magnesium

-

Arzanol

-

Calcium ionophore A23187

-

Methanol

-

Solid-phase extraction (SPE) columns

-

HPLC or UPLC-MS/MS system for leukotriene B₄ (LTB₄) analysis

-

-

Procedure:

-

Isolate human neutrophils from the peripheral blood of healthy donors using density gradient centrifugation.

-

Resuspend the neutrophils in HBSS.

-

Pre-incubate the neutrophil suspension with various concentrations of Arzanol or vehicle control for 15 minutes at 37°C.

-

Stimulate the cells with calcium ionophore A23187 to activate 5-LOX.

-

Incubate for 10 minutes at 37°C.

-

Terminate the reaction by adding cold methanol.

-

Isolate the 5-LOX products (e.g., LTB₄) from the supernatant using SPE.

-

Quantify the amount of LTB₄ using a validated HPLC or UPLC-MS/MS method.

-

Calculate the percent inhibition of LTB₄ formation by Arzanol and determine the IC50 value.

-

3. Microsomal Prostaglandin E₂ Synthase-1 (mPGES-1) Inhibition Assay (Cell-free)

This assay directly measures the inhibitory effect of Arzanol on the enzymatic activity of mPGES-1.

-

Materials:

-

Microsomal fraction containing recombinant human mPGES-1

-

Phosphate (B84403) buffer (0.1 M, pH 7.4)

-

Glutathione (GSH)

-

Prostaglandin H₂ (PGH₂) (substrate)

-

Arzanol

-

Stannous chloride (SnCl₂) to terminate the reaction

-

ELISA kit for PGE₂ quantification or LC-MS/MS system

-

-

Procedure:

-

Pre-incubate the microsomal preparation containing mPGES-1 with various concentrations of Arzanol or vehicle in phosphate buffer containing GSH for 15 minutes at 4°C.

-

Initiate the enzymatic reaction by adding PGH₂.

-

Incubate for 60-90 seconds at room temperature.

-

Stop the reaction by adding SnCl₂.

-

Measure the amount of PGE₂ produced using a competitive ELISA or by LC-MS/MS.

-

Calculate the percent inhibition of PGE₂ synthesis and determine the IC50 value for Arzanol.

-

4. NF-κB Activation Assay (Luciferase Reporter Gene Assay)

This assay quantifies the ability of Arzanol to inhibit the activation of the NF-κB signaling pathway.

-

Materials:

-

HEK293 or similar cells

-

NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase)

-

Transfection reagent

-

Cell culture medium and supplements

-

TNF-α or other NF-κB activator

-

Arzanol

-

Passive Lysis Buffer

-

Luciferase Assay System

-

Luminometer

-

-

Procedure:

-

Co-transfect the cells with the NF-κB luciferase reporter plasmid and the control plasmid.

-

Seed the transfected cells into a 96-well plate and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of Arzanol or vehicle for 1-2 hours.

-

Stimulate the cells with TNF-α (e.g., 10 ng/mL) for 6-8 hours to activate the NF-κB pathway.

-

Lyse the cells using Passive Lysis Buffer.

-

Measure the firefly and Renilla luciferase activities using a luminometer.

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

-

Calculate the percent inhibition of NF-κB activation by Arzanol and determine the IC50 value.

-

5. Nrf2 Activation Assay (ARE-Luciferase Reporter Assay)

This protocol is designed to assess whether Arzanol can activate the Nrf2 antioxidant response pathway.

-

Materials:

-

HepG2 or other suitable cells

-

Antioxidant Response Element (ARE) luciferase reporter vector and a control plasmid

-

Transfection reagent

-

Cell culture medium

-

Arzanol

-

Known Nrf2 activator (e.g., sulforaphane) as a positive control

-

Luciferase Assay System

-

Luminometer

-

-

Procedure:

-

Co-transfect cells with the ARE-luciferase reporter vector and a control vector.

-

Plate the transfected cells in a 96-well plate and allow them to attach.

-

Treat the cells with various concentrations of Arzanol, vehicle control, or a positive control for 16-24 hours.

-

Lyse the cells and measure firefly and Renilla luciferase activities.

-

Normalize the firefly luciferase signal to the Renilla luciferase signal.

-

Determine the fold induction of ARE-luciferase activity by Arzanol compared to the vehicle control.

-

In Vivo Assay

6. Carrageenan-Induced Pleurisy in Rats

This is an acute model of localized inflammation used to evaluate the in vivo anti-inflammatory efficacy of Arzanol.[5][6]

-

Materials:

-

Male Wistar rats (180-220 g)

-

Carrageenan (1% w/v in sterile saline)

-

Arzanol

-

Vehicle (e.g., saline with 0.5% Tween 80)

-

Anesthetic (e.g., isoflurane)

-

Heparinized saline

-

Cell counting chamber (hemocytometer)

-

ELISA kit for PGE₂

-

-

Procedure:

-

Acclimatize the rats for at least one week.

-

Divide the animals into groups: vehicle control, Arzanol-treated (e.g., 3.6 mg/kg, i.p.), and a positive control (e.g., indomethacin).

-

Administer Arzanol or vehicle intraperitoneally 30-60 minutes before the inflammatory challenge.

-

Anesthetize the rats and inject 0.1-0.2 mL of 1% carrageenan solution into the pleural cavity.

-

At a predetermined time point (e.g., 4 hours) after carrageenan injection, euthanize the animals.

-

Carefully open the thoracic cavity and collect the pleural exudate by washing the cavity with a known volume of heparinized saline.

-

Measure the total volume of the collected exudate.

-

Determine the total leukocyte count in the exudate using a hemocytometer.

-

Centrifuge the exudate and store the supernatant at -80°C for subsequent analysis of inflammatory mediators like PGE₂ by ELISA.

-

Compare the exudate volume, leukocyte count, and PGE₂ levels between the Arzanol-treated group and the vehicle control group to determine the anti-inflammatory effect.

-

Mandatory Visualizations

Caption: Arzanol's inhibition of the eicosanoid biosynthesis pathway.

Caption: Arzanol's modulation of NF-κB and Nrf2 signaling pathways.

Caption: Experimental workflow for assessing Arzanol's anti-inflammatory activity.

References

Application Notes and Protocols for In Vivo Studies of Arzanol in Rodent Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the design and execution of in vivo studies investigating the therapeutic potential of Arzanol in rodent models. The protocols detailed below are based on published research and are intended to serve as a guide for researchers in pharmacology, drug discovery, and related fields.

Anti-Inflammatory Activity of Arzanol

Arzanol has demonstrated significant anti-inflammatory effects in a well-established rodent model of acute inflammation. The following sections detail the quantitative data and a comprehensive protocol for a carrageenan-induced pleurisy study in rats.

Quantitative Data Summary

The anti-inflammatory efficacy of Arzanol was evaluated in a carrageenan-induced pleurisy model in rats. A single intraperitoneal (i.p.) injection of Arzanol at a dose of 3.6 mg/kg resulted in a significant reduction of key inflammatory markers.[1][2][3]

| Animal Model | Treatment | Administration Route | Dosage | Key Findings |

| Rat (Carrageenan-induced pleurisy) | Arzanol | Intraperitoneal (i.p.) | 3.6 mg/kg | - 59% reduction in exudate formation- 48% reduction in cell infiltration- 47% reduction in Prostaglandin E2 (PGE2) levels- 31% reduction in Leukotriene B4 (LTB4) levels- 27% reduction in 6-keto Prostaglandin F1α (6-keto PGF1α) levels |

Experimental Protocol: Carrageenan-Induced Pleurisy in Rats

This protocol describes the induction of pleurisy in rats and the subsequent evaluation of the anti-inflammatory effects of Arzanol.

Materials:

-

Male Wistar or Sprague-Dawley rats (180-220 g)

-

Arzanol (purity ≥98%)

-

λ-Carrageenan

-

Sterile saline solution (0.9% NaCl)

-

Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)

-

Heparinized tubes

-

Hemocytometer or automated cell counter

-

ELISA kits for PGE2, LTB4, and 6-keto PGF1α

-

Spectrophotometer

Procedure:

-

Animal Acclimatization: House the rats in a controlled environment (22 ± 2°C, 12-hour light/dark cycle) with free access to food and water for at least one week before the experiment.

-

Arzanol Preparation: Dissolve Arzanol in a suitable vehicle (e.g., a mixture of sterile saline and a small amount of a biocompatible solvent like DMSO, followed by dilution to the final concentration). The final concentration of the vehicle components should be non-toxic and administered to the control group as well.

-

Experimental Groups: Divide the animals into at least three groups:

-

Control Group: Receives the vehicle only.

-

Carrageenan Group: Receives the vehicle followed by carrageenan injection.

-

Arzanol-Treated Group: Receives Arzanol (3.6 mg/kg, i.p.) followed by carrageenan injection.

-

-

Arzanol Administration: Administer Arzanol or the vehicle via intraperitoneal injection one hour before the induction of pleurisy.

-

Induction of Pleurisy:

-

Anesthetize the rats.

-

Inject 0.1 mL of a 1% (w/v) sterile carrageenan solution in saline into the right pleural cavity.

-

-

Sample Collection: Four hours after the carrageenan injection, euthanize the animals by an approved method (e.g., CO2 inhalation).

-

Pleural Exudate Collection:

-

Carefully open the thoracic cavity and wash the pleural cavity with 1 mL of sterile saline containing heparin (5 IU/mL).

-

Collect the pleural exudate and washing fluid. Measure the total volume.

-

-

Cell Infiltration Analysis:

-

Centrifuge a small aliquot of the exudate.

-

Resuspend the cell pellet and count the total number of leukocytes using a hemocytometer or an automated cell counter.

-

-

Biochemical Analysis:

-

Centrifuge the remaining exudate at a high speed to remove cells and debris.

-

Measure the concentrations of PGE2, LTB4, and 6-keto PGF1α in the supernatant using specific ELISA kits according to the manufacturer's instructions.

-

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the proposed anti-inflammatory signaling pathway of Arzanol and the experimental workflow for the carrageenan-induced pleurisy model.

Figure 1: Proposed anti-inflammatory mechanism of Arzanol.

Figure 2: Experimental workflow for the carrageenan-induced pleurisy model.

Neurobehavioral Effects of Arzanol

A methanolic extract of Helichrysum stoechas, with Arzanol as a principal bioactive constituent, has been shown to exert anxiolytic and antidepressant-like effects in mice without sedative side effects.[4]

Quantitative Data Summary

| Animal Model | Treatment | Administration Route | Dosage | Treatment Duration | Key Findings |

| Mouse | Methanolic extract of Helichrysum stoechas (Arzanol as a main component) | Oral | 100 mg/kg/day | 3 weeks | - Anxiolytic-like effects comparable to diazepam.- Antidepressant-like effects comparable to amitriptyline (B1667244).- No impairment of locomotor activity. |

Experimental Protocols: Behavioral Assays in Mice

The following are standard protocols for assessing anxiolytic and antidepressant-like activities in mice. These are representative of the types of assays that would be used to evaluate the neurobehavioral effects of Arzanol.

Materials:

-

Elevated plus maze apparatus

-

Video tracking software

Procedure:

-

Habituation: Bring mice to the testing room at least 30 minutes before the test to acclimate.

-

Drug Administration: Administer the Helichrysum stoechas extract (100 mg/kg, p.o.) or control vehicle daily for 3 weeks. On the final day of treatment, administer the last dose 60 minutes before the test. A positive control group receiving diazepam (e.g., 1-2 mg/kg, i.p.) 30 minutes before the test should be included.

-

Test Procedure:

-

Place the mouse in the center of the maze, facing one of the open arms.

-

Allow the mouse to explore the maze for 5 minutes.

-

Record the time spent in the open arms and the number of entries into the open and closed arms using video tracking software.

-

-

Data Analysis: An increase in the time spent in and/or the number of entries into the open arms is indicative of an anxiolytic effect.

Materials:

-

Cylindrical glass beakers (25 cm high, 10 cm in diameter)

-

Water at 23-25°C

Procedure:

-

Drug Administration: Administer the Helichrysum stoechas extract (100 mg/kg, p.o.) or control vehicle daily for 3 weeks. A positive control group receiving a standard antidepressant like amitriptyline (e.g., 10-20 mg/kg, i.p.) should be included, with the final doses administered according to their known onset of action before the test.

-

Pre-test Session (Day 1 of testing):

-

Fill the beakers with 15 cm of water.

-

Individually place each mouse in a beaker for 15 minutes.

-

After 15 minutes, remove the mice, dry them, and return them to their home cages.

-

-

Test Session (Day 2 of testing, 24 hours after pre-test):

-

Place the mice back into the beakers with fresh water.

-

Record a 6-minute session.

-

Score the duration of immobility during the last 4 minutes of the test. Immobility is defined as the absence of active, escape-oriented behaviors, with the mouse making only small movements to keep its head above water.

-

-

Data Analysis: A significant decrease in the duration of immobility in the treated group compared to the vehicle control group suggests an antidepressant-like effect.

Experimental Workflow Diagram

Figure 3: Experimental workflow for neurobehavioral studies.

Pharmacokinetics and In Vivo Cancer Studies

Currently, there is a lack of publicly available in vivo pharmacokinetic data (e.g., Cmax, Tmax, AUC, bioavailability) for Arzanol in rodent models.[2][5] Similarly, to date, there are no published in vivo studies of Arzanol in rodent cancer models. While Arzanol has shown selective cytotoxicity towards cancer cells in vitro, its anti-tumor efficacy in a living organism remains to be investigated.[5]

Future research should focus on determining the pharmacokinetic profile of Arzanol to understand its absorption, distribution, metabolism, and excretion (ADME) properties. This will be crucial for designing effective dosing regimens for future efficacy studies, including those in oncology. Standard pharmacokinetic studies in rats or mice following intravenous and oral administration would be necessary to determine key parameters. For potential anti-cancer studies, patient-derived xenograft (PDX) or syngeneic tumor models would be appropriate to evaluate the in vivo anti-tumor activity of Arzanol.

References

- 1. Arzanol, a prenylated heterodimeric phloroglucinyl pyrone, inhibits eicosanoid biosynthesis and exhibits anti-inflammatory efficacy in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Arzanol, a Potent mPGES-1 Inhibitor: Novel Anti-Inflammatory Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Arzanol: A Review of Chemical Properties and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Assessing Arzanol Cytotoxicity in Cell Culture

Audience: Researchers, scientists, and drug development professionals.

Introduction

Arzanol, a natural phloroglucinol (B13840) α-pyrone derived from Helichrysum italicum, has garnered significant interest for its diverse pharmacological activities, including anti-inflammatory, antioxidant, and antimicrobial effects.[1][2] Emerging evidence also highlights its selective cytotoxic potential against various cancer cell lines, suggesting its promise as a candidate for anti-cancer drug development.[3][4][5] Notably, Arzanol has demonstrated cytotoxicity in a dose-dependent manner against cervical carcinoma (HeLa), murine melanoma (B16F10), and colon cancer (Caco-2) cells, while exhibiting minimal impact on normal cell lines at therapeutic concentrations. This document provides detailed protocols for a panel of cell-based assays to evaluate the cytotoxic effects of Arzanol, along with data presentation guidelines and diagrams of associated signaling pathways.

Data Presentation: Arzanol Cytotoxicity

The following table summarizes the half-maximal inhibitory concentration (IC50) values of Arzanol in various cancer cell lines, providing a comparative overview of its cytotoxic potency.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| RT-112 (cisplatin-sensitive) | Urothelial Bladder Carcinoma | 6.6 | |

| RT-112 (cisplatin-resistant) | Urothelial Bladder Carcinoma | 9.6 | |

| HeLa | Human Cervical Carcinoma | Dose-dependent cytotoxicity observed | |

| B16F10 | Murine Melanoma | Dose-dependent cytotoxicity observed | |

| Caco-2 | Colon Cancer | Most pronounced cytotoxic effects observed | |

| VERO | Monkey Kidney Fibroblasts | No cytotoxicity observed up to 40 µM |

Experimental Protocols

Detailed methodologies for key assays to characterize Arzanol's cytotoxic profile are provided below.

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.

Materials:

-

Arzanol stock solution (in DMSO)

-

96-well cell culture plates

-

Complete cell culture medium

-

MTT solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

Microplate reader

Protocol:

-

Seed cells in a 96-well plate at a density of 1 × 10^4 cells/well and incubate for 24 hours.

-

Prepare serial dilutions of Arzanol in complete culture medium.

-

Remove the existing medium from the wells and replace it with 100 µL of the Arzanol dilutions. Include vehicle control (medium with the same concentration of DMSO used for the highest Arzanol concentration) and untreated control wells.

-

Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

-

After incubation, add 20 µL of MTT solution to each well and incubate for 1.5 to 4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.

-

Carefully remove the medium containing MTT.

-

Add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

-

Measure the absorbance at 492 nm or 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control.

Membrane Integrity Assessment: Lactate (B86563) Dehydrogenase (LDH) Assay

The LDH assay quantifies the release of lactate dehydrogenase from damaged cells, providing a measure of cytotoxicity due to compromised cell membrane integrity.

Materials:

-

Arzanol stock solution (in DMSO)

-

96-well cell culture plates

-

Complete cell culture medium

-

LDH cytotoxicity assay kit (e.g., from Promega, Thermo Fisher Scientific)

-

Microplate reader

Protocol:

-

Seed cells in a 96-well plate as described for the MTT assay.

-

Treat the cells with serial dilutions of Arzanol and appropriate controls for the desired duration.

-

Prepare controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).

-

After incubation, centrifuge the plate at 250 x g for 4 minutes.

-

Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

-

Add 50 µL of the LDH reaction mixture to each well.

-

Incubate the plate at room temperature for 30 minutes, protected from light.

-

Add 50 µL of stop solution to each well.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate the percentage of cytotoxicity based on the absorbance readings of the treated, spontaneous release, and maximum release wells.

Apoptosis Detection: Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Arzanol stock solution (in DMSO)

-

6-well cell culture plates

-

Annexin V-FITC/PI apoptosis detection kit

-

Binding buffer

-

Flow cytometer

Protocol:

-

Seed cells in 6-well plates and treat with Arzanol at various concentrations for the desired time.

-

Harvest the cells, including both adherent and floating populations.

-

Wash the cells twice with cold PBS.

-

Resuspend the cell pellet in 1X binding buffer at a concentration of 1 × 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension to a new tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X binding buffer to each tube.

-

Analyze the samples by flow cytometry within one hour.

Assessment of Mitochondrial Membrane Potential (ΔΨm): JC-1 Staining

The JC-1 assay is used to monitor mitochondrial health. In healthy cells with high mitochondrial membrane potential, JC-1 forms aggregates that fluoresce red. In apoptotic cells with low potential, JC-1 remains as monomers and fluoresces green.

Materials:

-

Arzanol stock solution (in DMSO)

-

Cell culture plates or coverslips

-

JC-1 staining solution

-

Fluorescence microscope or flow cytometer

Protocol:

-

Culture cells in appropriate plates or on coverslips.

-

Treat cells with Arzanol at desired concentrations and for the specified time. Include a positive control for mitochondrial depolarization (e.g., CCCP).

-

Remove the culture medium and add the JC-1 staining solution.

-

Incubate for 15-30 minutes at 37°C.

-

Wash the cells with assay buffer.

-

Analyze the fluorescence using a fluorescence microscope (red/green channels) or a flow cytometer (FL1 and FL2 channels).

-

A decrease in the red/green fluorescence intensity ratio indicates mitochondrial depolarization.

Experimental Workflows and Signaling Pathways

The following diagrams, generated using the DOT language, illustrate the experimental workflows and the key signaling pathways implicated in Arzanol-induced cytotoxicity.

References

- 1. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]

- 2. broadpharm.com [broadpharm.com]

- 3. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 4. merckmillipore.com [merckmillipore.com]

- 5. LDH cytotoxicity assay [protocols.io]

Measuring the Antioxidant Capacity of Arzanol: A Detailed Protocol for Researchers

Introduction

Arzanol, a natural phloroglucinol (B13840) α-pyrone found in Helichrysum italicum, has garnered significant interest for its potential therapeutic properties, including its antioxidant effects. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals to effectively measure the antioxidant capacity of Arzanol. The protocols outlined below cover a range of established in vitro and cell-based assays to provide a comprehensive assessment of its antioxidant profile.

Data Presentation

The following table summarizes the available quantitative data on the antioxidant capacity of Arzanol. It is important to note that while Arzanol shows significant antioxidant activity in various assays, specific IC50 values for DPPH and ABTS, and Trolox equivalent values for ORAC assays on the isolated compound are not widely available in published literature. The data presented here is derived from studies on Arzanol's effect on lipid peroxidation and cellular antioxidant activity.

| Assay | Method | Key Findings | Reference |

| Lipid Peroxidation Inhibition | Linoleic Acid Autoxidation | Complete inhibition at 5 nmol | [1][2] |

| Cholesterol Autoxidation (140°C) | Significant antioxidant activity | [1][3] | |

| Cellular Antioxidant Activity | TBH-induced oxidative stress in VERO cells | Strong inhibition at non-cytotoxic concentrations | [1] |

Experimental Protocols

Detailed methodologies for key experiments to assess Arzanol's antioxidant capacity are provided below.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a common and straightforward method to evaluate the free radical scavenging ability of a compound.

Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance.

Materials:

-

Arzanol

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol or Ethanol (B145695) (analytical grade)

-

Trolox or Ascorbic Acid (as a positive control)

-

96-well microplate

-

Microplate reader

Protocol:

-

Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in the dark.

-

Preparation of Arzanol and control solutions: Prepare a stock solution of Arzanol in methanol. From this stock, prepare a series of dilutions to determine the IC50 value. Prepare similar dilutions for the positive control (Trolox or Ascorbic Acid).

-

Assay Procedure:

-

Add 100 µL of the DPPH solution to each well of a 96-well plate.

-

Add 100 µL of the different concentrations of Arzanol or the positive control to the wells.

-

For the blank, add 100 µL of methanol.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

-